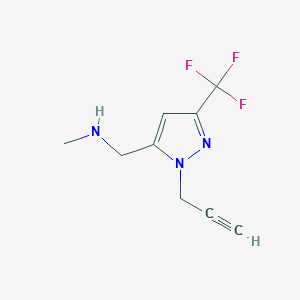

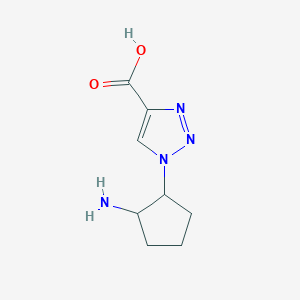

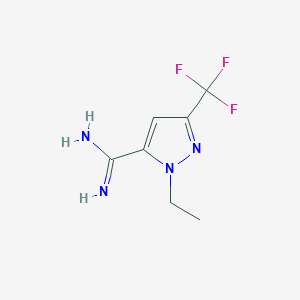

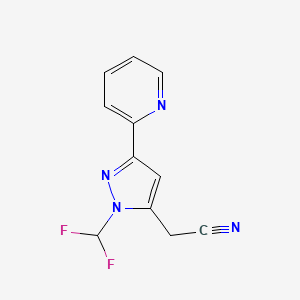

![molecular formula C10H12N6 B1480846 1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-30-4](/img/structure/B1480846.png)

1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Overview

Description

The compound “1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazo[1,2-b]pyrazole . Imidazo[1,2-b]pyrazole derivatives are known for their high inhibitory activity and are often used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives involves the use of aldehyde and ammonium chloride to form a coordinated structure, which then produces an iminium salt intermediate through condensation with 3-aminopyrazole . The synthesis of 1-(2-azidoethyl)- pyrazole and related compounds involves the use of different transfer reagents .Molecular Structure Analysis

Imidazo[1,2-b]pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

The reactions of imidazo[1,2-b]pyrazole derivatives involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The reactions offer high selectivity and wide substrate scope .Scientific Research Applications

Synthesis and Chemical Reactivity

- Aza-Wittig Reaction : Pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, closely related to the compound , have been synthesized via an aza-Wittig reaction, showcasing the compound's utility in organic synthesis (Barsy & El-Rady, 2006).

- Selective Functionalization : Research has explored the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, demonstrating its potential as a versatile building block in organic synthesis (Schwärzer et al., 2021).

Biological Applications

- Anticancer Potential : Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, structurally similar to the compound , have shown significant antitumor activity, indicating potential applications in cancer research (Temple et al., 1987).

- Inhibition of DNA Synthesis : 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been found to inhibit DNA synthesis in animal cells, suggesting potential utility in the study of cellular processes (Ennis et al., 1971).

Pharmacological Screening

- Antimicrobial Activity : Pyrazole-imidazole-triazole hybrids, which include structures similar to the target compound, have been evaluated for their antimicrobial activity, showing significant potential in this domain (Punia et al., 2021).

Mechanism of Action

- This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are five-membered aromatic rings containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms .

Target of Action

Biochemical Pathways

If you have any additional questions or need further clarification, feel free to ask! 😊

Safety and Hazards

While specific safety data for “1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to note that pyrazole, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

properties

IUPAC Name |

1-(2-azidoethyl)-6-cyclopropylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6/c11-14-12-3-4-15-5-6-16-10(15)7-9(13-16)8-1-2-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGRKCUFTHFLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3C=CN(C3=C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.